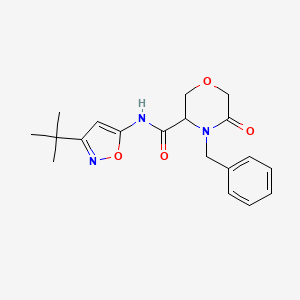

![molecular formula C11H10BrN3O2S2 B2670886 3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-22-9](/img/structure/B2670886.png)

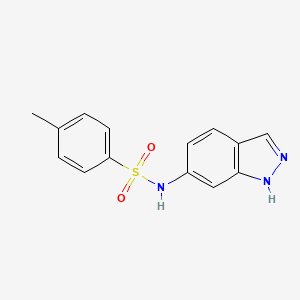

3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

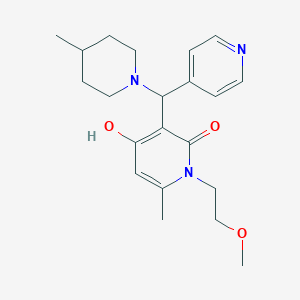

The compound “3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiophene ring, and a thiadiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its three rings: the pyrrolidine ring, the thiophene ring, and the thiadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups and rings . For instance, the bromothiophene-2-carbonyl group could potentially undergo coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the bromothiophene-2-carbonyl group would likely contribute to its reactivity .Scientific Research Applications

Organic Photovoltaics

Research has demonstrated the synthesis and utilization of medium band gap polymers, incorporating electron-rich and electron-deficient units, for bulk heterojunction polymer solar cells (PSCs). For instance, alkoxyphenylthiophene linked benzodithiophene as an electron-rich unit and derivatives of thiadiazole as electron-deficient units have shown promising efficiencies in PSCs upon methanol treatment, which suggests an improvement in the planarity and π–π stacking of polymer backbones leading to better solar cell performance (Kranthiraja et al., 2014).

Electrochromics

Studies on donor–acceptor–donor (D–A–D) polymers incorporating thiadiazole derivatives have explored their application in electrochromics. These materials exhibit unique electrochemical behaviors and optical properties, including color changes and fast response times, making them suitable for electrochromic devices (Ming et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives incorporating thiadiazole have been synthesized and tested for antimicrobial and antifungal activities. These compounds have shown potential in the treatment of various bacterial and fungal infections, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Al-Omran et al., 2002).

Mechanism of Action

Future Directions

Future research could focus on elucidating the synthesis methods, mechanisms of action, and potential applications of this compound. Additionally, studies could investigate the influence of the different stereoisomers and the spatial orientation of substituents on the biological profile of drug candidates .

properties

IUPAC Name |

(4-bromothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2S2/c12-7-3-9(18-6-7)11(16)15-2-1-8(5-15)17-10-4-13-19-14-10/h3-4,6,8H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZFAIOKLIXPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

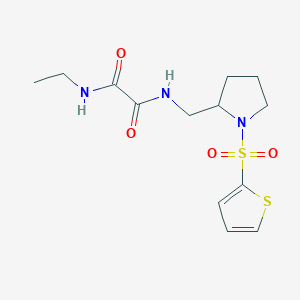

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2670804.png)

![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)

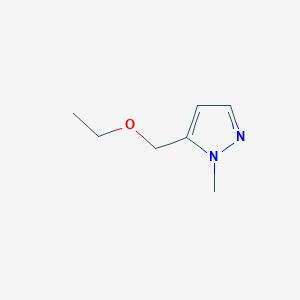

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)

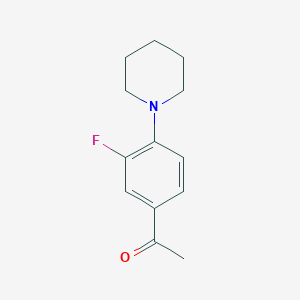

![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)

![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)